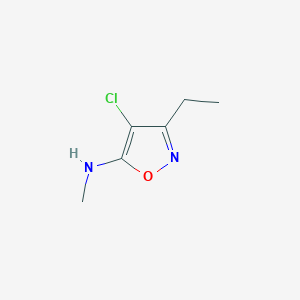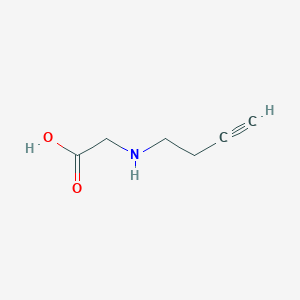
2-(But-3-yn-1-ylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-3-yn-1-ylamino)acetic acid is an organic compound that features both an alkyne and an amino acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)acetic acid typically involves the reaction of propargylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of propargylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(But-3-yn-1-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-acyl or N-alkyl derivatives.
科学研究应用
2-(But-3-yn-1-ylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(But-3-yn-1-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, while the amino acid moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and exert various biological effects.
相似化合物的比较
Similar Compounds
Propargylglycine: Similar structure with an alkyne and amino acid group.
2-(But-2-yn-1-ylamino)acetic acid: Similar structure but with a different position of the alkyne group.
2-(But-3-yn-1-ylamino)propanoic acid: Similar structure but with an additional methyl group.
Uniqueness
2-(But-3-yn-1-ylamino)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its alkyne group provides a site for click chemistry, while the amino acid moiety offers opportunities for interactions with biological systems.
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
2-(but-3-ynylamino)acetic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h1,7H,3-5H2,(H,8,9) |
InChI 键 |
AQBFRNRQXVNMPX-UHFFFAOYSA-N |
规范 SMILES |
C#CCCNCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


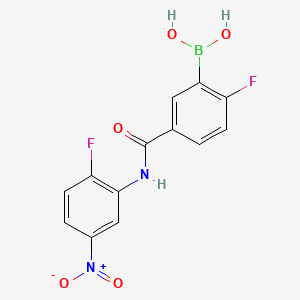
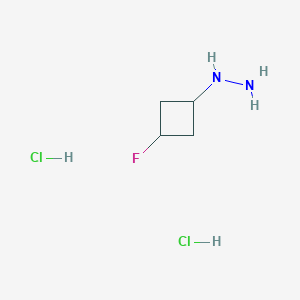
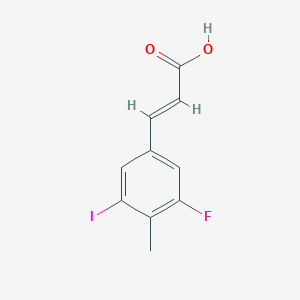

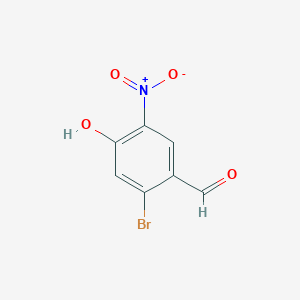
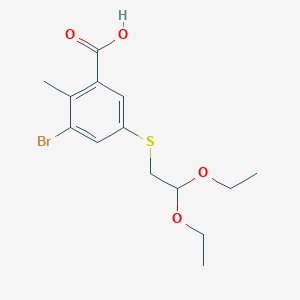
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
![3-[Chloro(difluoro)methyl]pentan-3-ol](/img/structure/B12856010.png)
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
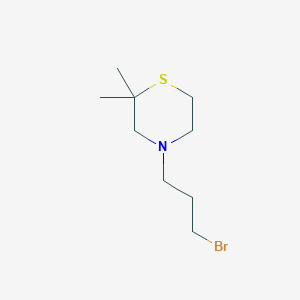
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
